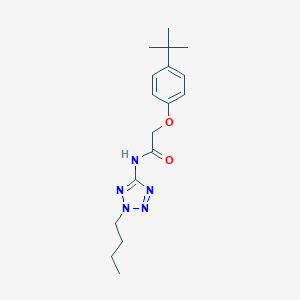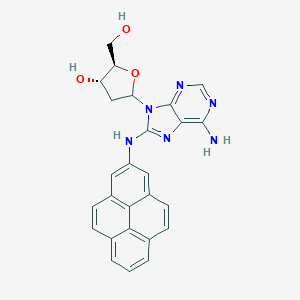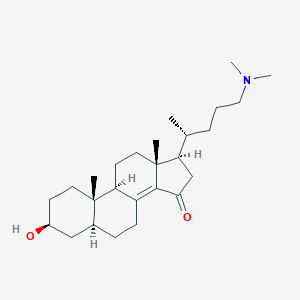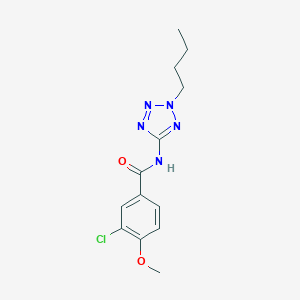![molecular formula C16H23N3O2 B237782 N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B237782.png)
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide, also known as IBPA, is a synthetic compound that belongs to the class of piperazine derivatives. It has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience.
Wirkmechanismus
The exact mechanism of action of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide is not fully understood. However, it is believed to act by modulating the activity of neurotransmitters such as serotonin and dopamine in the brain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to interact with GABA receptors, which are involved in the regulation of anxiety and depression.
Biochemical and Physiological Effects
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin and dopamine in the brain, which are involved in the regulation of mood and behavior. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain.
Vorteile Und Einschränkungen Für Laborexperimente
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It also has low toxicity and can be administered orally. However, N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has some limitations, including its limited solubility in water and its potential for interacting with other drugs.
Zukünftige Richtungen
There are several future directions for the research of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide. One potential direction is the investigation of its potential use in the treatment of Alzheimer's disease. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to have neuroprotective effects, which may make it a promising candidate for the treatment of this disease. Another potential direction is the investigation of its potential use in the treatment of neuropathic pain. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been shown to reduce the levels of glutamate, which is a neurotransmitter that is involved in the development of neuropathic pain. Therefore, it may be a promising candidate for the treatment of this condition. Additionally, future research could focus on the development of new N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide derivatives with improved pharmacological properties.
Synthesemethoden
The synthesis of N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide involves the reaction of 4-isobutyryl-1-piperazinecarboxylic acid with 2-aminophenylacetic acid in the presence of a coupling agent such as N,N'-carbonyldiimidazole. The resulting product is then purified by column chromatography to obtain pure N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide.
Wissenschaftliche Forschungsanwendungen
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has been extensively studied for its potential applications in medicinal chemistry and pharmacology. It has been shown to possess anticonvulsant, anxiolytic, and antidepressant properties. N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide has also been investigated for its potential use in the treatment of neuropathic pain, Alzheimer's disease, and schizophrenia.
Eigenschaften
Produktname |
N-[2-(4-isobutyryl-1-piperazinyl)phenyl]acetamide |
|---|---|
Molekularformel |
C16H23N3O2 |
Molekulargewicht |
289.37 g/mol |
IUPAC-Name |
N-[2-[4-(2-methylpropanoyl)piperazin-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C16H23N3O2/c1-12(2)16(21)19-10-8-18(9-11-19)15-7-5-4-6-14(15)17-13(3)20/h4-7,12H,8-11H2,1-3H3,(H,17,20) |
InChI-Schlüssel |
ITHBKKXAKUVUBU-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Kanonische SMILES |
CC(C)C(=O)N1CCN(CC1)C2=CC=CC=C2NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-furamide](/img/structure/B237710.png)
![5-bromo-2-methoxy-3-methyl-N-(4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B237720.png)

![N-[3-({[(1,3-benzodioxol-5-ylcarbonyl)amino]carbothioyl}amino)phenyl]benzamide](/img/structure/B237730.png)
![N-({3-[(thiophen-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1,3-benzodioxole-5-carboxamide](/img/structure/B237734.png)
![2-(4-chloro-2-methylphenoxy)-N-[2-methyl-5-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]acetamide](/img/structure/B237736.png)


![2-chloro-N-[2-(4-isobutyryl-1-piperazinyl)phenyl]benzamide](/img/structure/B237768.png)